Cas no 1042516-61-9 (1-(4-phenoxyphenyl)butan-1-amine)

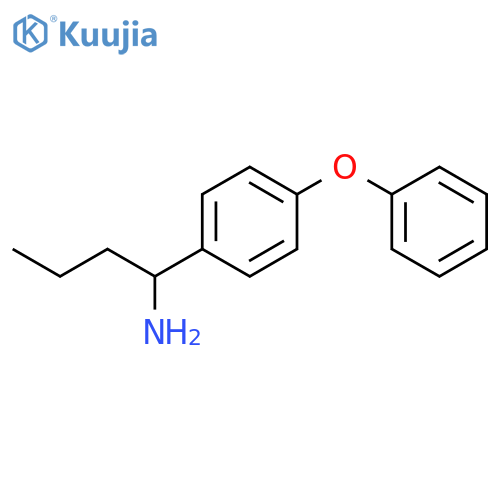

1042516-61-9 structure

商品名:1-(4-phenoxyphenyl)butan-1-amine

CAS番号:1042516-61-9

MF:C16H19NO

メガワット:241.328164339066

MDL:MFCD11122195

CID:5176231

1-(4-phenoxyphenyl)butan-1-amine 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, 4-phenoxy-α-propyl-

- 1-(4-phenoxyphenyl)butan-1-amine

-

- MDL: MFCD11122195

- インチ: 1S/C16H19NO/c1-2-6-16(17)13-9-11-15(12-10-13)18-14-7-4-3-5-8-14/h3-5,7-12,16H,2,6,17H2,1H3

- InChIKey: CHDHZIACYPQLDY-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC=CC=1)C1C=CC(C(N)CCC)=CC=1

1-(4-phenoxyphenyl)butan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367687-100mg |

1-(4-Phenoxyphenyl)butan-1-amine |

1042516-61-9 | 95% | 100mg |

¥17280 | 2023-02-27 | |

| Enamine | EN300-88928-0.05g |

1-(4-phenoxyphenyl)butan-1-amine |

1042516-61-9 | 0.05g |

$468.0 | 2023-09-01 | ||

| Enamine | EN300-88928-5.0g |

1-(4-phenoxyphenyl)butan-1-amine |

1042516-61-9 | 5.0g |

$2110.0 | 2023-02-11 | ||

| Ambeed | A1138935-5g |

1-(4-Phenoxyphenyl)butan-1-amine |

1042516-61-9 | 95% | 5g |

$1114.0 | 2024-08-02 | |

| Enamine | EN300-88928-0.5g |

1-(4-phenoxyphenyl)butan-1-amine |

1042516-61-9 | 0.5g |

$535.0 | 2023-09-01 | ||

| Enamine | EN300-88928-5g |

1-(4-phenoxyphenyl)butan-1-amine |

1042516-61-9 | 5g |

$1614.0 | 2023-09-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367687-500mg |

1-(4-Phenoxyphenyl)butan-1-amine |

1042516-61-9 | 95% | 500mg |

¥15093 | 2023-02-27 | |

| Enamine | EN300-88928-0.1g |

1-(4-phenoxyphenyl)butan-1-amine |

1042516-61-9 | 0.1g |

$490.0 | 2023-09-01 | ||

| Enamine | EN300-88928-10.0g |

1-(4-phenoxyphenyl)butan-1-amine |

1042516-61-9 | 10.0g |

$3130.0 | 2023-02-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367687-50mg |

1-(4-Phenoxyphenyl)butan-1-amine |

1042516-61-9 | 95% | 50mg |

¥16524 | 2023-02-27 |

1-(4-phenoxyphenyl)butan-1-amine 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

1042516-61-9 (1-(4-phenoxyphenyl)butan-1-amine) 関連製品

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 124-83-4((1R,3S)-Camphoric Acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1042516-61-9)1-(4-phenoxyphenyl)butan-1-amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):346.0/1003.0